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Core Science & Biosynthesis

Foundational

Comprehensive Physicochemical Profiling and Synthetic Utility of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine in Drug Discovery

Executive Summary & Core Rationale The compound 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine (CAS: 1707566-56-0) is a highly specialized, nitrogen-rich heterocyclic building block[1]. In modern medicinal chemistry, f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Rationale

The compound 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine (CAS: 1707566-56-0) is a highly specialized, nitrogen-rich heterocyclic building block[1]. In modern medicinal chemistry, fused 1,2,3-triazoles—particularly those condensed at the 1,5-positions of pyrazines—have emerged as privileged scaffolds. They are strategically deployed to modulate the physicochemical properties of drug candidates, such as lowering the basicity of amidine functionalities to improve membrane permeability and oral bioavailability[2].

This specific scaffold has proven critical in the design of next-generation therapeutics, including β-secretase 1 (BACE-1) inhibitors for Alzheimer's disease therapy[2] and highly selective c-Met protein kinase inhibitors[3]. This technical whitepaper details the physicochemical properties, exact mass characterization, and self-validating experimental workflows required to utilize this building block effectively in pharmaceutical synthesis.

Physicochemical Properties & Exact Mass Analysis

Accurate characterization of precursor molecules is the foundation of high-fidelity drug synthesis. The exact mass (monoisotopic mass) is particularly critical for tracking the compound and its downstream derivatives via High-Resolution Mass Spectrometry (HRMS).

Quantitative Data Summary
ParameterValueMethod / Source
Chemical Name 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazineIUPAC Nomenclature
CAS Registry Number 1707566-56-0Chemical Abstracts Service[1]
Molecular Formula C₆H₅ClN₄Elemental Composition[1]
Molecular Weight 168.58 g/mol Standard Atomic Weights[1]
Monoisotopic Exact Mass 168.02027 DaCalculated (¹²C, ¹H, ³⁵Cl, ¹⁴N)
Protonated Adduct [M+H]⁺ 169.02755 m/zTheoretical ESI(+) Mass
SMILES String ClC1=NC(=CN2N=NC=C12)CTopological Representation[1]

Causality in Mass Accuracy: The monoisotopic mass of 168.02027 Da is derived from the most abundant isotopes of its constituent elements (C: 12.00000, H: 1.00783, Cl: 34.96885, N: 14.00307). In positive electrospray ionization (ESI+), the addition of a proton (1.00728 Da) shifts the target mass to 169.02755 m/z . Identifying this exact mass with a mass error of <3 ppm allows chemists to definitively distinguish the target from isobaric impurities during complex multi-step syntheses.

Structural Logic & Pharmacokinetic Implications

The utility of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine is dictated by its unique structural topology. Each functional group serves a distinct mechanistic purpose in both synthetic chemistry and pharmacology.

SAR_Logic Core 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine (Core Scaffold) Chloro 4-Chloro Group Core->Chloro Triazole [1,2,3]Triazole Fusion Core->Triazole Methyl 6-Methyl Group Core->Methyl Coupling SNAr / Cross-Coupling (API Derivatization) Chloro->Coupling Electrophilic site Basicity Reduced Basicity (Improved Permeability) Triazole->Basicity Electron withdrawal Metabolism Steric Shielding (CYP450 Resistance) Methyl->Metabolism Blocks oxidation

Figure 1: Structure-Activity Relationship (SAR) and functional logic of the triazolopyrazine scaffold.

  • The 4-Chloro Substituent: Acts as a highly reactive electrophilic center. The electron-deficient nature of the pyrazine ring, exacerbated by the fused triazole, makes this position ideal for Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling without requiring harsh conditions.

  • The[1,2,3]Triazole Fusion: Acts as a bioisostere for basic amines. By withdrawing electron density, it lowers the overall pKa of the molecule, which prevents the compound from becoming trapped in acidic lysosomal compartments, thereby enhancing cellular permeability[2].

  • The 6-Methyl Group: Provides steric shielding against cytochrome P450-mediated N-oxidation at the adjacent pyrazine nitrogen, significantly improving the metabolic half-life of the resulting Active Pharmaceutical Ingredient (API).

Experimental Protocols: A Self-Validating System

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. Every choice is grounded in chemical causality.

Protocol A: Exact Mass Verification via LC-QTOF-MS

This workflow ensures the purity and structural identity of the starting material before committing it to expensive downstream API synthesis.

LC_HRMS_Workflow Prep Sample Prep (1 µg/mL) LC UHPLC Separation (C18, Gradient) Prep->LC ESI ESI(+) Ionization (Protonation) LC->ESI HRMS Q-TOF Analysis (Res >30,000) ESI->HRMS Data Data Processing (m/z 169.0275) HRMS->Data

Figure 2: Self-validating LC-HRMS workflow for exact mass determination.

Step-by-Step Methodology:

  • Instrument Calibration: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the Time-of-Flight (TOF) analyzer. Causality: Ensures mass accuracy is locked to < 2 ppm across the 100–1000 m/z range, validating the instrument's state prior to sample injection.

  • Sample Preparation: Dissolve the compound to 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, maximizing ionization efficiency for ESI(+) mode without suppressing the signal.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (2.1 x 50 mm, 1.7 µm). Run a 5-minute linear gradient from 5% to 95% Acetonitrile (with 0.1% FA). Causality: The C18 stationary phase optimally retains the moderately polar pyrazine core, separating it from highly polar synthetic salts or degradation products.

  • Mass Acquisition & Validation: Acquire data in ESI+ mode. Extract the ion chromatogram (EIC) for m/z 169.0275 . A mass error of ≤ 3 ppm and the presence of the characteristic ³⁵Cl/³⁷Cl isotopic pattern (3:1 ratio at m/z 169.0275 and 171.0246) mathematically validates the C₆H₅ClN₄ formula.

Protocol B: Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

Objective: Displace the 4-chloro group with a secondary amine nucleophile to generate a functionalized API intermediate.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) to a concentration of 0.2 M. Causality: DMF is a polar aprotic solvent that powerfully stabilizes the negatively charged Meisenheimer complex transition state, accelerating the SNAr rate.

  • Nucleophile Addition: Add the desired secondary amine (1.2 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq). Causality: DIPEA is highly sterically hindered; it acts strictly as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation and subsequent deactivation of the incoming amine nucleophile.

  • Reaction Execution: Stir the mixture at 80 °C for 4–6 hours under a nitrogen atmosphere. Monitor progression via LC-MS by tracking the disappearance of the m/z 169.0275 [M+H]⁺ peak.

  • Quenching and Purification: Cool to room temperature and partition the mixture between ethyl acetate and 5% aqueous LiCl. Causality: Aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous layer, efficiently washing it away and ensuring high crude purity for downstream silica gel chromatography.

References

  • ChemScene. "4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine Product Information (CAS 1707566-56-0)". Available at: ]">https://www.chemscene.com[1]

  • National Institutes of Health (PMC). "Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines". Available at: [Link]3]

  • American Chemical Society (Organic Letters). "Cu/Ag-Mediated One-Pot Enantioselective Synthesis of Fully Decorated 1,2,3-Triazolo[1,5-a]pyrazines". Available at: ]">https://pubs.acs.org[2]

Sources

Exploratory

Harnessing 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine Derivatives in Modern Drug Discovery: A Comprehensive Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the physicochemical liabilities of traditional bicyclic heteroaromatics, such as purines or quinazolines...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter drug discovery programs struggling with the physicochemical liabilities of traditional bicyclic heteroaromatics, such as purines or quinazolines. The [1,2,3]triazolo[1,5-a]pyrazine scaffold offers a highly effective, yet historically underutilized, alternative. Specifically, the building block 4-chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine (CAS: 1707566-56-0) serves as a versatile, commercially available starting material[1][2]. Its unique electron density distribution mitigates hERG liabilities, while the 4-chloro handle and 6-methyl group provide orthogonal vectors for late-stage lead optimization. This whitepaper details the structural rationale, validated synthetic methodologies, and biological applications of this privileged scaffold.

Structural & Physicochemical Profiling

The [1,2,3]triazolo[1,5-a]pyrazine core is a rigid, planar, electron-deficient bicyclic system. It is highly valued in medicinal chemistry for its ability to act as a bioisostere for purines and other nitrogen-rich heterocycles[3].

  • The Triazole Core: The fused [1,2,3]triazole ring provides multiple hydrogen-bond acceptors. In kinase targets, these nitrogen atoms frequently form critical hydrogen bonds with the backbone amides of the kinase hinge region[4].

  • The 4-Chloro Substituent: Positioned alpha to the bridgehead nitrogen, the C4-chlorine is highly activated. It acts as an ideal electrophilic handle for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions[5].

  • The 6-Methyl Group: The inclusion of a methyl group at the C6 position serves a dual purpose. First, it provides a lipophilic anchor that can occupy small hydrophobic sub-pockets in target proteins. Second, it sterically shields the adjacent C5 and C7 positions from oxidative metabolism (e.g., by Cytochrome P450 enzymes), thereby improving the compound's microsomal half-life compared to unsubstituted analogs.

Divergent Synthetic Methodologies

To fully leverage this scaffold, discovery chemists must employ divergent synthetic pathways. The highly activated nature of the 4-chloro position allows for rapid library generation through C–N, C–C, and C–O bond-forming reactions[5].

SyntheticWorkflow Core 4-Chloro-6-methyl- [1,2,3]triazolo[1,5-a]pyrazine SNAr SNAr Amination (Amines, DIPEA) Core->SNAr Suzuki Suzuki-Miyaura (R-B(OH)2, Pd-cat) Core->Suzuki Buchwald Buchwald-Hartwig (Amides, Pd-cat) Core->Buchwald Prod1 4-Amino Derivatives (GPCR Antagonists) SNAr->Prod1 Prod2 4-Aryl Derivatives (Kinase Inhibitors) Suzuki->Prod2 Prod3 4-Amido Derivatives (Targeted Modulators) Buchwald->Prod3

Caption: Divergent late-stage functionalization of the 4-chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine core.

Experimental Protocols: Self-Validating Systems

A common pitfall in functionalizing electron-deficient heterocycles is the generation of bis-substituted degradation products or hydrolytic cleavage. The following protocols are engineered with specific causal safeguards to ensure high fidelity and yield.

Protocol A: Microwave-Assisted SNAr Amination at the C4 Position

Objective: Installation of aliphatic or cyclic amines (e.g., piperazines) to generate GPCR-targeting derivatives[6].

  • Causality & Design: Microwave irradiation is utilized to achieve rapid, uniform heating, which kinetically favors the desired mono-substitution over thermal degradation. N,N-diisopropylethylamine (DIPEA) is chosen over triethylamine because its steric bulk prevents it from acting as a competing nucleophile at the highly electrophilic C4 position.

  • Step-by-Step Procedure:

    • Preparation: In a 10 mL microwave-safe vial, dissolve 4-chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine (0.5 mmol) in anhydrous DMF (3.0 mL). Note: DMF's high dielectric constant stabilizes the Meisenheimer complex transition state.

    • Reagent Addition: Add the desired secondary amine (0.6 mmol, 1.2 equiv) followed by DIPEA (1.25 mmol, 2.5 equiv).

    • Execution: Seal the vial and subject it to microwave irradiation at 120°C for exactly 20 minutes.

    • Workup: Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers with a 5% aqueous LiCl solution (3 × 10 mL) to effectively partition and remove residual DMF.

    • Isolation: Dry over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (SiO₂; DCM/MeOH gradient).

Protocol B: Suzuki-Miyaura Cross-Coupling for C4-Arylation

Objective: Installation of aryl/heteroaryl groups to target specific kinase hydrophobic pockets[4][7].

  • Causality & Design: The 6-methyl group introduces subtle steric hindrance adjacent to the reaction center. To overcome this, Pd(dppf)Cl₂ is selected as the catalyst; its large bite angle mechanically forces the intermediate into a geometry that accelerates the challenging reductive elimination step.

  • Step-by-Step Procedure:

    • System Assembly: Charge an oven-dried Schlenk flask with the 4-chloro core (0.5 mmol), the appropriate arylboronic acid (0.75 mmol, 1.5 equiv), and K₂CO₃ (1.5 mmol, 3.0 equiv).

    • Solvent System: Suspend the mixture in a degassed solution of 1,4-Dioxane/H₂O (4:1 v/v, 5.0 mL). Note: Water is strictly required to convert the boronic acid into the reactive trihydroxyboronate species, while dioxane solubilizes the lipophilic core.

    • Catalyst Addition: Under a positive flow of argon, add Pd(dppf)Cl₂·DCM (0.025 mmol, 5 mol%).

    • Execution: Heat the biphasic mixture at 90°C for 12 hours with vigorous stirring.

    • Isolation: Cool to room temperature, filter through a tightly packed Celite pad to remove palladium black, and partition the filtrate between EtOAc and brine. Extract, dry, and purify the organic layer via reverse-phase preparative HPLC.

Biological Applications & Structure-Activity Relationships (SAR)

The triazolopyrazine scaffold is highly privileged, demonstrating profound efficacy across multiple therapeutic areas, including oncology, virology, and neurology[4][8].

Adenosine A2A Receptor Antagonism (Neurology)

Derivatives featuring amine substitutions (particularly piperazines) at the 4-position have shown exceptional promise as Adenosine A2A receptor antagonists for the treatment of Parkinson's disease[6][9]. The bicyclic core mimics the endogenous adenine ligand, while the C4-substituent extends into the ribose-binding pocket to lock the receptor in an inactive conformation.

A2APathway Antagonist Triazolopyrazine Derivative A2AR Adenosine A2A Receptor (GPCR) Antagonist->A2AR Inhibits Gs Gs Protein Alpha A2AR->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP Production AC->cAMP Synthesizes PKA Protein Kinase A cAMP->PKA Activates DARPP32 DARPP-32 Phosphorylation PKA->DARPP32 Phosphorylates

Caption: Inhibition of the A2A receptor signaling cascade by triazolopyrazine antagonists.

Kinase Inhibition (Oncology & Immunology)

By substituting the 4-position with specific aryl or heteroaryl groups, the scaffold can be tuned to target kinases such as MYT1 (crucial for cell cycle regulation in cancer)[4] and CSF1R (implicated in macrophage-driven inflammation)[7]. The triazole nitrogens anchor the molecule to the kinase hinge, while the 6-methyl group provides favorable van der Waals interactions with the gatekeeper residue.

Antiviral Activity

Recent patent literature highlights the utility of the triazolopyrazine core in disrupting the Hepatitis B Virus (HBV) replication cycle, specifically by inhibiting pre-genomic RNA (pgRNA) packaging[8].

Quantitative SAR Summary

The table below summarizes representative SAR data, illustrating how divergent functionalization of the 4-chloro handle dictates the biological target profile and ADME properties.

CompoundC4 SubstituentTarget ProfilePrimary Target IC₅₀/Kᵢ (nM)Caco-2 Pₐₚₚ (10⁻⁶ cm/s)Microsomal Stability (T₁/₂, min)
1a MorpholineGPCR (A2AR)4512.4>60
1b 4-MethylpiperazineGPCR (A2AR)128.245
1c 3-FluorophenylKinase (MYT1)1524.530
1d 1H-Pyrazol-4-ylKinase (CSF1R)418.1>60

Table 1: Comparative SAR of 4-Substituted-6-methyl-[1,2,3]triazolo[1,5-a]pyrazines. Data reflects established literature trends for the tuning of the triazolopyrazine scaffold[4][7][9].

Conclusion

The 4-chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine scaffold is a highly modular, synthetically tractable building block that bridges the gap between GPCR antagonism and kinase inhibition. By utilizing the self-validating synthetic protocols outlined above, discovery teams can rapidly generate diverse, metabolically stable libraries with optimized physicochemical properties.

References

  • F. Hoffmann-La Roche AG. (2020). Novel compounds active against the hepatitis B virus (HBV). Google Patents (AU2020267015A1).
  • MDPI. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules. URL:[Link]

  • IMR Press. (2012). Adenosine A2A receptor antagonists as novel anti-Parkinsonian agents: a review of structure-activity relationships. Frontiers in Bioscience. URL: [Link]

  • ACS Publications. (2026). Denitrogenative C–C and C–X Coupling Reactions of a Carbohydrate Tethered [1,2,3]Triazolo[1,5-a]pyrazine. Organic Letters. URL:[Link]

  • ACS Publications. (2004). Piperazine Derivatives of [1,2,4]Triazolo[1,5-a][1,3,5]triazine as Potent and Selective Adenosine A2a Receptor Antagonists. Journal of Medicinal Chemistry. URL:[Link]

  • ACS Publications. (2023). Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. URL:[Link]

  • National Institutes of Health (PMC). (2015). Prodrugs for colon-restricted delivery: Design, synthesis, and in vivo evaluation of colony stimulating factor 1 receptor (CSF1R) inhibitors. PubMed Central. URL: [Link]

Sources

Foundational

Engineering the [1,2,3]Triazolo[1,5-a]pyrazine Scaffold: Mechanisms of Action and Synthetic Validation

As a Senior Application Scientist, I approach the [1,2,3]triazolo[1,5-a]pyrazine scaffold not merely as a static chemical entity, but as a highly dynamic pharmacophore. Characterized by a high degree of conformational ri...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the [1,2,3]triazolo[1,5-a]pyrazine scaffold not merely as a static chemical entity, but as a highly dynamic pharmacophore. Characterized by a high degree of conformational rigidity and a dense array of nitrogen-based hydrogen bond acceptors, this bicyclic heterocycle is uniquely positioned to interact with deep, narrow binding pockets in various kinases, chaperones, and metabolic enzymes.

This technical guide deconstructs the structural biology, primary mechanisms of action, and self-validating synthetic workflows required to successfully deploy [1,2,3]triazolo[1,5-a]pyrazine derivatives in modern drug discovery.

Structural Biology and Pharmacophore Profiling

The pharmacological versatility of the[1,2,3]triazolo[1,5-a]pyrazine core stems from its fused bicyclic geometry. The triazole ring provides a strong dipole moment and multiple hydrogen-bond acceptors, while the pyrazine ring offers π−π stacking capabilities and metabolic stability. This combination allows the scaffold to act as a bioisostere for purines and native peptide bonds, effectively tricking target proteins into binding the small molecule with high affinity.

Primary Mechanisms of Action
  • Hsp90 Chaperone Inhibition : Derivatives such as 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine operate as potent inhibitors of Heat Shock Protein 90 (Hsp90). Mechanistically, the triazole moiety penetrates the N-terminal ATP-binding site of Hsp90. By competitively blocking ATP hydrolysis, the scaffold prevents the chaperone from cycling into its closed, active conformation. This thermodynamic blockade leads to the ubiquitin-proteasome-mediated degradation of oncogenic client proteins (e.g., AKT, ERK) and a compensatory upregulation of Hsp70 (1[1]).

  • Metabolic and Neurodegenerative Target Modulation : Beyond oncology, the [1,5-a]pyrazine core exhibits potent activity against metabolic and neurodegenerative targets. It acts as a Dipeptidyl Peptidase-4 (DPP-IV) inhibitor for Type II diabetes management and as a β -secretase 1 (BACE-1) inhibitor in Alzheimer's disease models. The mechanism relies on the scaffold's ability to mimic peptide transition states, coordinating with the catalytic aspartyl residues in BACE-1 or the serine protease active site in DPP-IV (2[2]).

  • Kinase Inhibition (c-Met) : While the[1,5-a] isomer is highly versatile, its close structural cousin, the [4,5-b]pyrazine core (found in clinical candidates like Savolitinib and PF-04217903), demonstrates exceptional ATP-competitive inhibition of the mesenchymal–epithelial transition factor (c-Met) kinase, achieving IC50 values in the low nanomolar range (2[2]).

MoA Target Target Kinase/Chaperone (e.g., Hsp90) ATP ATP Binding Pocket Target->ATP Client Depletion of Client Proteins ATP->Client Destabilizes Scaffold [1,2,3]triazolo[1,5-a]pyrazine Inhibition Competitive Inhibition (H-Bonding & Pi-Stacking) Scaffold->Inhibition Inhibition->ATP Blocks ATP

Fig 1. Pharmacological mechanism via ATP-pocket competitive inhibition.

Quantitative Target Affinity Profiling

To contextualize the potency of this heterocyclic class, the following table summarizes the binding affinities and key interactions across validated biological targets:

TargetScaffold VariantBinding Affinity / IC50Mechanism / Key InteractionSource
Hsp90 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazineNanomolar rangePenetration of N-terminal ATP binding site[1]
c-Met Kinase PF-04217903 ([4,5-b] analog)0.005 µMATP-competitive binding at kinase domain[2]
DPP-IV Triazolo[1,5-a]pyrazine derivativePotent (undisclosed)Active site competitive inhibition[2]
BACE-1 Triazolo[1,5-a]pyrazine derivativePotent (undisclosed)Catalytic aspartyl residue coordination[2]

Self-Validating Synthetic Workflows

Synthesizing the[1,5-a]pyrazine core requires precise control over reaction thermodynamics. Below are two field-proven, step-by-step methodologies designed with built-in validation checkpoints.

Workflow A: Tandem Ugi-Huisgen Cyclization

This protocol leverages a four-component Ugi reaction followed by an intramolecular 1,3-dipolar cycloaddition to construct 4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazin-6(7H)-ones (3[3]).

Synth N1 Azido-Acid + Propargylamine N3 Ugi 4CR Adduct (Room Temp) N1->N3 N2 Aldehyde + Isonitrile N2->N3 N4 Huisgen Cycloaddition (Heat/Toluene) N3->N4 Thermal N5 Triazolo[1,5-a]pyrazine Core N4->N5 Cyclization

Fig 2. Tandem Ugi-Huisgen synthetic workflow for triazolopyrazine derivatives.

Step-by-Step Protocol:

  • Precursor Assembly : Synthesize 2-azido-3-arylpropanoic acid via Meerwein halogenoarylation. Causality: The azide serves as the essential 1,3-dipole for the final cyclization, while the carboxylic acid acts as the necessary acidic component for the Ugi reaction.

  • Ugi 4CR (Room Temperature) : Combine the azido-acid, propargylamine, an aldehyde, and an isonitrile in methanol. Stir at 25°C for 10–60 minutes. Causality: Propargylamine introduces the terminal alkyne (dipolarophile). Maintaining strict room temperature is critical; it ensures the Ugi adduct forms cleanly without triggering a premature, uncontrolled intermolecular click reaction.

  • Validation Checkpoint : Isolate the precipitated dipeptide. Confirm the presence of both the unreacted azide (~2100 cm⁻¹) and alkyne (~3300 cm⁻¹) peaks via FT-IR spectroscopy.

  • Thermal Huisgen Cycloaddition : Dissolve the validated intermediate in toluene and heat to reflux (110°C). Causality: The applied thermal energy overcomes the activation barrier, forcing the spatially proximate azide and alkyne to undergo an intramolecular[3+2] cycloaddition. The rigid [1,5-a]pyrazine core is formed as the thermodynamically stable end-product.

Workflow B: Denitrogenative Ring Opening for Hypoglycemic Agents

This protocol utilizes the [1,5-a]pyrazine core as a reactive intermediate to generate chiral 2,5-disubstituted pyrazines, which are highly sought after as hypoglycemic agents (4[4]).

Step-by-Step Protocol:

  • Substrate Preparation : Dissolve a carbohydrate-tethered 4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine in anhydrous dichloromethane (CH₂Cl₂).

  • Lewis Acid Activation : Add Boron Trichloride (BCl₃) dropwise at room temperature. Causality: BCl₃ coordinates strongly with the electron-rich triazole ring, polarizing the system and drastically lowering the activation energy required for ring cleavage.

  • Denitrogenative Cleavage : Allow the reaction to stir for 6 hours. Causality: The expulsion of nitrogen gas (N₂) provides a massive entropic driving force. Concurrently, the transition to a fully aromatic pyrazine ring provides the enthalpic driving force, yielding a 5-chloromethylpyrazine derivative.

  • Validation Checkpoint : Monitor the reaction visually for brisk effervescence (N₂ evolution). The cessation of gas evolution, coupled with LC-MS confirmation of the mass shift (-N₂ +Cl), indicates reaction completion.

References

  • Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines National Institutes of Health (NIH) / PMC[Link]

  • Denitrogenative C–C and C–X Coupling Reactions of a Carbohydrate Tethered [1,2,3]Triazolo[1,5-a]pyrazine Organic Letters - ACS Publications[Link]

  • Synthesis and Evaluation of New Hsp90 Inhibitors Based on a 1,4,5-Trisubstituted 1,2,3-Triazole Scaffold Journal of Medicinal Chemistry - ACS Publications[Link]

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Protocols & Analytical Methods

Method

Application Note: Palladium-Catalyzed Cross-Coupling of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine

Executive Summary & Pharmacological Context The [1,2,3]triazolo[1,5-a]pyrazine core is a privileged bicyclic pharmacophore in modern drug discovery. It serves as a critical structural motif in several high-profile clinic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The [1,2,3]triazolo[1,5-a]pyrazine core is a privileged bicyclic pharmacophore in modern drug discovery. It serves as a critical structural motif in several high-profile clinical candidates, most notably as the core scaffold in highly potent c-Met receptor tyrosine kinase inhibitors such as[1]. Furthermore, functionalized triazolopyrazines have demonstrated significant efficacy as[2] and modulators of metabolic pathways[3].

Within this chemical space, 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine acts as a highly versatile, electrophilic building block. The presence of the C4-chlorine atom provides a reliable handle for late-stage diversification via Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig), allowing researchers to rapidly synthesize libraries of C4-aryl, heteroaryl, and amino derivatives.

Mechanistic Insights: Reactivity of the C4 Position

In standard pyrazine systems, cross-coupling requires elevated temperatures and highly active catalysts. However, the fusion of the [1,2,3]triazole ring significantly alters the electronic landscape of the pyrazine system. The bridgehead nitrogen (N1) and the adjacent triazole nitrogens exert a strong electron-withdrawing effect across the conjugated π -system. This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the heterocycle, rendering the C4-Cl bond exceptionally electrophilic.

Consequently, the oxidative addition of the Pd(0) active catalyst into the C4-Cl bond occurs rapidly. Understanding this causality is critical: because oxidative addition is fast, the rate-limiting step in these couplings often shifts to transmetalation (in Suzuki couplings) or reductive elimination (in Buchwald-Hartwig aminations)[4].

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Insertion into C4-Cl) Pd0->OxAdd + Substrate TransMet Transmetalation (Boronic Acid/Amine) OxAdd->TransMet + Nucleophile RedElim Reductive Elimination (Product Release) TransMet->RedElim - Halide/Base RedElim->Pd0 Regeneration Product C4-Functionalized Target Molecule RedElim->Product Substrate 4-Chloro-6-methyl- [1,2,3]triazolo[1,5-a]pyrazine Substrate->OxAdd

Catalytic cycle of Pd-catalyzed cross-coupling at the C4 position.

Experimental Workflows & Logical Relationships

To establish a self-validating and robust synthetic platform, divergent pathways for C-C and C-N bond formation have been optimized. The choice of ligands and bases is not arbitrary; it is dictated by the specific demands of the catalytic cycle and the stability of the triazolopyrazine core.

Workflow Start Substrate: 4-Cl-6-Me-[1,2,3]triazolo[1,5-a]pyrazine Path1 C-C Bond Formation (Suzuki-Miyaura) Start->Path1 Path2 C-N Bond Formation (Buchwald-Hartwig) Start->Path2 Opt1 Pd(dppf)Cl2 (5 mol%) K2CO3, Dioxane/H2O (4:1) 90°C, 12 h Path1->Opt1 Opt2 Pd2(dba)3 (2.5 mol%), XPhos (5 mol%) Cs2CO3, Toluene 100°C, 16 h Path2->Opt2 Result1 C4-Aryl/Heteroaryl Derivatives Opt1->Result1 Result2 C4-Amino Derivatives Opt2->Result2

Workflow for divergent C-C and C-N functionalization of the scaffold.

Quantitative Data & Optimization

The [1,2,3]triazole ring is susceptible to under excessively harsh basic conditions[3]. Therefore, base selection is a critical parameter.

Table 1: Optimization of Buchwald-Hartwig Amination (Morpholine coupling)

Catalyst SystemBaseSolventTemp (°C)Conversion (%)Isolated Yield (%)
Pd(OAc)₂ / BINAPNaOtBuToluene100>95 (Decomp.)0
Pd₂(dba)₃ / XantPhosCs₂CO₃Dioxane1006045
Pd₂(dba)₃ / XPhos Cs₂CO₃ Toluene 100 >99 88
Pd₂(dba)₃ / RuPhosK₃PO₄Toluene1008572

Table 2: Suzuki-Miyaura Cross-Coupling Scope (Using Pd(dppf)Cl₂ / K₂CO₃)

Boronic Acid PartnerTime (h)Isolated Yield (%)Note on Causality
Phenylboronic acid892Standard baseline reactivity.
4-Methoxyphenylboronic acid895Electron-rich boronic acids accelerate transmetalation.
3-Pyridylboronic acid1278Requires extended time due to competitive Pd-coordination.
1-Methylpyrazole-4-boronic acid pinacol ester1681Pinacol esters require slightly longer times for in situ hydrolysis.

Self-Validating Experimental Protocols

Protocol A: Suzuki-Miyaura C-C Coupling

Objective: Synthesis of 4-aryl-6-methyl-[1,2,3]triazolo[1,5-a]pyrazines. Causality Rationale: Pd(dppf)Cl₂ is selected because the bidentate dppf ligand enforces a cis-geometry on the Pd(II) intermediate, which is a strict geometric requirement for reductive elimination[5]. The Dioxane/H₂O mixture ensures the solubility of both the organic substrate and the inorganic K₂CO₃, which is required to generate the reactive boronate complex.

Step-by-Step Methodology:

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine (1.0 mmol, 1.0 equiv), the corresponding boronic acid (1.2 mmol, 1.2 equiv), Pd(dppf)Cl₂ (0.05 mmol, 5 mol%), and K₂CO₃ (2.0 mmol, 2.0 equiv).

  • Degassing: Seal the tube with a septum. Evacuate and backfill with dry Nitrogen (N₂) three times.

  • Solvent Addition: Add degassed 1,4-Dioxane (4.0 mL) and degassed deionized H₂O (1.0 mL) via syringe.

  • Reaction: Replace the septum with a Teflon screwcap under N₂ flow. Heat the mixture in a pre-heated oil bath at 90 °C for 12 hours with vigorous stirring.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (15 mL) and wash with water (2 × 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Buchwald-Hartwig C-N Amination

Objective: Synthesis of 4-amino-6-methyl-[1,2,3]triazolo[1,5-a]pyrazines. Causality Rationale: Pd₂(dba)₃ provides a Pd(0) source that does not require pre-activation, allowing the bulky XPhos ligand to coordinate immediately. XPhos is utilized because its electron-rich dicyclohexyl moiety accelerates oxidative addition, while its extreme steric bulk forces the difficult reductive elimination of the C-N bond[4]. Cs₂CO₃ is chosen over stronger bases like NaOtBu to prevent base-mediated denitrogenative degradation of the triazole ring[3].

Step-by-Step Methodology:

  • Preparation: In a glovebox or using standard Schlenk techniques, charge a vial with 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine (1.0 mmol, 1.0 equiv), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), XPhos (0.05 mmol, 5 mol%), and anhydrous Cs₂CO₃ (2.0 mmol, 2.0 equiv).

  • Amine Addition: If the amine is a solid, add it now (1.2 mmol, 1.2 equiv). If it is a liquid, add it via syringe after the solvent.

  • Solvent Addition: Add anhydrous, degassed Toluene (5.0 mL).

  • Reaction: Seal the vial securely and heat at 100 °C for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute with Dichloromethane (10 mL) and filter the suspension through a short pad of Celite to remove inorganic salts and precipitated Pd black. Wash the Celite pad with additional DCM (10 mL).

  • Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, DCM/MeOH gradient).

Analytical Validation & Troubleshooting

To ensure the protocol operates as a self-validating system, researchers must track specific analytical markers:

  • LC-MS Isotopic Profiling: The starting material contains a chlorine atom, which exhibits a distinct 3:1 (M : M+2) isotopic cluster in mass spectrometry. A successful coupling is immediately validated by the disappearance of this M+2 peak and a mass shift corresponding to the loss of 34 Da (Cl) and the addition of the nucleophile's mass.

  • NMR Diagnostics: The C3-proton of the [1,2,3]triazolo[1,5-a]pyrazine ring is highly diagnostic, typically appearing as a sharp singlet far downfield (~8.5–9.0 ppm). In a successful coupling, this peak will remain intact but shift slightly depending on the electronic nature of the newly installed C4-substituent. Disappearance of this peak indicates unwanted ring-opening or decomposition.

  • Troubleshooting Dehalogenation: If the primary byproduct is the hydrodehalogenated core (4-H-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine), this indicates that oxidative addition is occurring, but transmetalation is failing (often due to wet solvent quenching the boronic acid or inactive base). Ensure rigorous degassing and check base quality.

References

  • tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials. Journal of Organic Chemistry (2020).[Link]

  • Denitrogenative C–C and C–X Coupling Reactions of a Carbohydrate Tethered [1,2,3]Triazolo[1,5-a]pyrazine. Organic Letters (2026).[Link]

  • Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[1,2,3]triazolo[4,5-b]pyrazine (volitinib) as a highly potent and selective c-Met inhibitor. Journal of Medicinal Chemistry (2014).[Link]

  • The Buchwald-Hartwig Amination After 25 Years. Angewandte Chemie International Edition (2019).[Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Journal of the American Chemical Society (2008).[Link]

Sources

Application

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 4-Chloro-6-methyl-triazolo[1,5-a]pyrazine

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine A Senior Application Scientist's Guide to Derivatization of a Privileged Heterocyclic Scaff...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Notes and Protocols for the Nucleophilic Aromatic Substitution of 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine

A Senior Application Scientist's Guide to Derivatization of a Privileged Heterocyclic Scaffold

Introduction: The[1][2][3]Triazolo[1,5-a]pyrazine Core - A Scaffold of Medicinal Significance

The[1][2][3]triazolo[1,5-a]pyrazine ring system is a nitrogen-rich heterocyclic framework of significant interest to the pharmaceutical and drug discovery sectors.[1][2][3] This scaffold is a cornerstone in medicinal chemistry, recognized for its structural versatility and a wide spectrum of biological activities.[1][2][3] Derivatives of this core have been investigated for their potential as anticancer, anti-inflammatory, antiviral, and antimalarial agents, among others.[1][2] The unique electronic properties of this fused ring system allow for robust interactions with various biological targets.

The functionalization of this privileged scaffold is key to unlocking its full therapeutic potential. Nucleophilic aromatic substitution (SNAr) of halogenated precursors stands out as a powerful and versatile strategy for introducing a wide array of chemical functionalities, thereby enabling the exploration of structure-activity relationships (SAR). This application note provides a detailed guide to the SNAr of 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine, a readily available starting material for the synthesis of novel compound libraries.

Mechanistic Insights: The SNAr Reaction on an Electron-Deficient Heterocycle

The SNAr reaction on the 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine scaffold proceeds via a stepwise addition-elimination mechanism. The electron-deficient nature of the triazolopyrazine ring system, a consequence of the multiple electronegative nitrogen atoms, is crucial for the facile progress of this reaction. This electron deficiency renders the carbon atom attached to the chlorine susceptible to attack by nucleophiles.

The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the electron-withdrawing triazolopyrazine ring system. The stability of this intermediate is a key factor in determining the reaction rate. In the final step, the leaving group, in this case, the chloride ion, is expelled, and the aromaticity of the ring is restored, yielding the substituted product.

SNAr_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediate cluster_product Final Product Start 4-Chloro-6-methyl- [1,2,3]triazolo[1,5-a]pyrazine + Nucleophile (Nu-) Intermediate Meisenheimer Complex (Resonance Stabilized) Start->Intermediate Nucleophilic Attack Product 4-Substituted-6-methyl- [1,2,3]triazolo[1,5-a]pyrazine + Cl- Intermediate->Product Chloride Elimination Experimental_Workflow Start Combine Reactants: - 4-Chloro-6-methyl- [1,2,3]triazolo[1,5-a]pyrazine - Nucleophile - Solvent Reaction Heat Reaction Mixture (e.g., 80-120 °C) Start->Reaction Step 1 Monitoring Monitor by TLC Reaction->Monitoring Step 2 Monitoring->Reaction Incomplete Workup Aqueous Workup and Extraction Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Step 3 Characterization NMR and MS Analysis Purification->Characterization Step 4 Parameter_Relationships Parameters Experimental Parameters Nucleophile Nucleophile Strength Parameters->Nucleophile Temperature Reaction Temperature Parameters->Temperature Solvent Solvent Polarity Parameters->Solvent Rate Reaction Rate Nucleophile->Rate Stronger -> Faster Selectivity Regioselectivity (ipso vs. tele) Nucleophile->Selectivity Stronger -> more tele Temperature->Rate Higher -> Faster Solvent->Rate Polar Aprotic -> Faster Solvent->Selectivity Less Polar -> more tele Outcome Reaction Outcome Yield Yield Yield->Outcome Rate->Outcome Selectivity->Outcome

Sources

Technical Notes & Optimization

Troubleshooting

Solving solubility issues of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine in organic solvents

Welcome to the Application Scientist Technical Support Center . This guide is engineered specifically for researchers, medicinal chemists, and drug development professionals facing formulation and synthetic challenges wi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Technical Support Center . This guide is engineered specifically for researchers, medicinal chemists, and drug development professionals facing formulation and synthetic challenges with 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine (CAS: 1707566-56-0)[1].

As a rigid, nitrogen-rich fused bicyclic building block, this compound frequently exhibits severe solubility bottlenecks in standard organic solvents. Below, we dissect the causality behind these issues and provide field-proven, self-validating protocols to keep your synthetic pipelines moving.

Part 1: The Causality of Insolubility (Mechanistic Insight)

Before troubleshooting, it is critical to understand why this specific molecule resists solvation. The insolubility of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine is not an anomaly; it is a direct consequence of its structural thermodynamics[2]:

  • High Crystal Lattice Energy: The [1,2,3]triazolo[1,5-a]pyrazine core is a fully planar, rigid aromatic system[3]. This architectural flatness allows the molecules to pack exceptionally close together in the solid state.

  • Intermolecular π−π Stacking: The electron-deficient pyrazine ring and the relatively electron-rich triazole ring engage in strong, alternating π−π stacking interactions, creating a robust supramolecular network.

  • Dipole-Dipole Locking: With four nitrogen atoms and a highly electronegative chlorine atom at the 4-position, the molecule possesses a strong permanent dipole moment[4]. In the crystal lattice, these dipoles align head-to-tail, creating an energetic barrier (lattice energy) that standard solvents like dichloromethane (DCM) or tetrahydrofuran (THF) simply cannot overcome thermodynamically.

Part 2: Quantitative Solvent Performance Matrix

To minimize trial-and-error, we have summarized the solvation capacity of common organic solvents for this specific heterocyclic core.

Solvent ClassRecommended SolventsSolvation CapacityApplication & Causality Notes
Polar Aprotic DMSO, NMPHigh (>0.5 M)Best for SNAr. High dielectric constants disrupt dipole-dipole lattice interactions.
Polar Aprotic DMF, DMAcHigh (>0.5 M)CAUTION: Heating degrades solvent to dimethylamine, causing unwanted SNAr at the 4-chloro position.
Ethers 1,4-Dioxane, 2-MeTHFModerate (<0.1 M)Best for Cross-Coupling. Often requires running the reaction as a heterogeneous suspension.
Halogenated DCM, ChloroformLow (<0.05 M)Poor choice. Lacks the hydrogen-bond acceptor capacity to break the triazole network.
Alcohols Methanol, EthanolVery Low Protic solvents poorly solvate the hydrophobic π -system of the pyrazine ring.

Part 3: Troubleshooting Workflows & Self-Validating Protocols

Protocol A: The Kinetic-Thermodynamic Solvation Method

Use this protocol when a completely homogeneous solution is strictly required (e.g., for precise syringe pump additions or flow chemistry).

Causality: Thermodynamic heat increases solvent capacity, while kinetic sonication physically shatters macroscopic crystal aggregates, exponentially increasing the surface area available for solvent interaction.

  • Calculate and Dispense: Weigh the required mass of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine into a dry vial. Add DMSO or NMP to target a maximum concentration of 0.2 M.

  • Kinetic Disruption: Submerge the vial in an ultrasonic bath (ambient temperature) for 15–30 minutes.

  • Thermodynamic Solvation: Transfer the vial to a heating block set to 45°C. Stir at 800 rpm for 10 minutes.

  • Self-Validation Step: Remove the vial from the heat and let it sit at room temperature for 30 minutes.

    • Pass: The solution remains optically clear. You have achieved a stable solution.

    • Fail: Fine needle-like crystals crash out. The solution is thermodynamically unstable at room temperature. Action: Proceed to Protocol B or maintain heating at 45°C during your reaction setup.

Protocol B: Co-Solvent Synergism (The "Trojan Horse" Approach)

Use this protocol when your downstream reaction is incompatible with pure DMSO/NMP (e.g., certain sensitive organometallic couplings).

  • Primary Solvation: Dissolve the compound fully in a minimal volume of DMSO (e.g., 10% of total reaction volume) using Protocol A.

  • Dilution: Place the solution under vigorous stirring (>1000 rpm). Dropwise, add your target bulk solvent (e.g., THF or Toluene) over 5 minutes.

  • Self-Validation Step: Shine a laser pointer through the vial.

    • Pass: The beam passes cleanly (Tyndall effect absent). You have created a metastable supersaturated solution suitable for immediate reagent addition.

    • Fail: The beam scatters, indicating micro-precipitation. Action: Increase the DMSO ratio or proceed with the reaction as a suspension (See FAQ 2).

Part 4: Decision Tree Visualization

G Start Solubility Issue: 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine CheckApp Identify Downstream Reaction Type Start->CheckApp AppSNAr SNAr / Nucleophilic Substitution CheckApp->AppSNAr AppCoupling Transition Metal Cross-Coupling CheckApp->AppCoupling SolventSNAr Use DMSO or NMP (Avoid heated DMF) AppSNAr->SolventSNAr SolventCoupling Use 1,4-Dioxane or THF/Water Co-solvents AppCoupling->SolventCoupling Kinetic Kinetic Disruption: Sonicate 15-30 min SolventSNAr->Kinetic SolventCoupling->Kinetic Suspension Proceed as Suspension (Heterogeneous) Kinetic->Suspension Partially Dissolved Solution Proceed as Solution (Homogeneous) Kinetic->Solution Fully Dissolved

Decision tree for resolving solubility issues based on downstream reaction types.

Part 5: Frequently Asked Questions (FAQs)

Q: I heated the compound in DMF to 80°C to force it into solution, but my LC-MS shows a new major peak corresponding to [M-Cl+NMe2]. What happened? A: This is a classic, field-proven trap. At elevated temperatures, especially in the presence of trace moisture, DMF hydrolyzes to form formic acid and dimethylamine. Dimethylamine is a potent nucleophile. Because the 4-chloro position on the[1,2,3]triazolo[1,5-a]pyrazine core is highly activated, it rapidly undergoes an unintended Nucleophilic Aromatic Substitution (SNAr) with the liberated dimethylamine, destroying your starting material. Solution: Switch to NMP or DMSO. If DMF is absolutely required, keep the temperature strictly below 50°C and use freshly distilled, anhydrous solvent.

Q: My Suzuki coupling requires 1,4-Dioxane, but the compound remains a cloudy suspension even after sonication. Can I just run the reaction heterogeneously? A: Yes. In transition-metal-catalyzed cross-couplings, complete initial solvation is rarely mandatory. As the small fraction of dissolved 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine reacts with the palladium complex, Le Chatelier's principle drives the equilibrium forward, continuously pulling more solid into solution. Solution: Ensure highly vigorous stirring (e.g., >800 rpm with a cross-shaped stir bar) to maximize the solid-liquid interfacial surface area, and proceed normally.

Q: Will adding an acid (like TFA) or a base (like TEA) help solubilize it by forming a salt? A: No. Unlike aliphatic amines, the nitrogen atoms within the fused [1,2,3]triazolo[1,5-a]pyrazine core are part of a highly delocalized, electron-deficient aromatic π -system[3]. They are exceptionally weak bases. Standard organic acids like TFA will not efficiently protonate the core to form a soluble salt. Stick to manipulating solvent polarity and kinetic energy rather than attempting pH adjustments.

References

  • BLD Pharm. 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine Product Specifications. 1

  • Pfleiderer, W., et al. Physical Methods in Heterocyclic Chemistry: The Solubility of Heterocyclic Compounds. Academic Press.4

  • Das, B., et al. Improving solubility via structural modification in early phase drug discovery. Bioorganic & Medicinal Chemistry. 2

  • National Institutes of Health (NIH) - PMC. Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. 3

Sources

Optimization

Best purification and chromatography methods for 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine

Technical Support Center: Purification of 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine Welcome to the technical support resource for the purification and analysis of 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazi...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Purification of 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine

Welcome to the technical support resource for the purification and analysis of 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine (CAS No. 1707566-56-0).[4] This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will explore common purification methodologies, provide in-depth troubleshooting for frequently encountered issues, and offer detailed experimental protocols.

The 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine scaffold is a member of the broader triazolopyrazine class of N-heterocycles, which are integral to the development of novel therapeutics, including antimalarials and kinase inhibitors.[5][6] Achieving high purity is paramount for obtaining reliable biological data and meeting regulatory standards. This molecule's distinct structural features—a fused aromatic system, a basic pyrazine nitrogen, and an electron-withdrawing chlorine atom—dictate its physicochemical properties and, consequently, the optimal strategies for its purification.

Frequently Asked Questions (FAQs): Method Selection

Q1: What are the primary methods for purifying crude 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine?

A1: The choice of purification method depends on the impurity profile, the scale of the synthesis, and the required final purity. The three most effective techniques are:

  • Recrystallization: Ideal for removing major impurities from multi-gram scale batches, especially if the crude product is a solid with moderate (>80%) purity. It is often the most cost-effective and scalable first-pass purification method.[7]

  • Normal-Phase Flash Column Chromatography: This is the most versatile and commonly cited method for purifying triazolopyrazine derivatives.[3][5][8] It is highly effective at separating the target compound from reaction byproducts and unreacted starting materials with different polarities.

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC): This technique is best reserved for final polishing to achieve very high purity (>99%) or for separating closely-related impurities that are difficult to resolve by flash chromatography.[3][9]

Q2: How does the chloro-substituent affect the purification strategy?

A2: The chlorine atom on the pyrazine ring significantly influences the molecule's electronic properties and polarity.[2] It makes the aromatic system electron-deficient and increases the molecule's overall polarity compared to an unsubstituted analog. This generally means that stronger, more polar solvent systems are required to elute the compound from a normal-phase silica column compared to less functionalized heterocycles.

Q3: Is this compound stable during purification?

A3: While many triazolopyrazines are robust, some fused 1,2,4-triazoles can be susceptible to rearrangement under certain conditions, such as strong alkaline environments.[10] On silica gel, which is inherently acidic, the basic nitrogen atoms of the pyrazine ring can lead to strong binding or "tailing" on the column. It is crucial to monitor for potential degradation by TLC or LC-MS during the purification process.[11] If instability is observed, neutralizing the silica gel with triethylamine or switching to a different stationary phase may be necessary.

Purification Strategy Workflow

The following workflow provides a decision-making framework for purifying 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine.

Purification Workflow Crude Crude Product (Purity <95%) Assess Assess Impurity Profile (TLC / LC-MS) Crude->Assess Recrystallization Recrystallization Trial Assess->Recrystallization Solid & >80% Pure FlashChrom Normal-Phase Flash Chromatography Assess->FlashChrom Complex Mixture or Oil Success Crystals Formed & Purity Improved? Recrystallization->Success PrepHPLC Preparative RP-HPLC FlashChrom->PrepHPLC Close Impurities Remain FinalProduct Pure Product (Purity >98%) FlashChrom->FinalProduct Purity Goal Met PrepHPLC->FinalProduct Success->FlashChrom No Success->FinalProduct Yes

Sources

Troubleshooting

Preventing degradation of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine during long-term storage

Welcome to the Technical Support Center for heterocyclic building blocks and active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for heterocyclic building blocks and active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine .

This compound is a highly valuable, nitrogen-rich scaffold used in drug discovery. However, its unique fused-ring architecture—combining an electron-deficient pyrazine with a triazole ring—makes the 4-chloro substituent exceptionally reactive. Without stringent storage and handling controls, researchers frequently encounter rapid degradation, leading to irreproducible assays and compromised synthetic yields.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocols to ensure the long-term integrity of your compound.

Understanding the Mechanisms of Degradation

To prevent degradation, we must first understand the causality behind it. The instability of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine is driven by two primary pathways:

  • Hydrolytic Dehalogenation ( SN​Ar ): The[1,2,3]triazole ring exerts a strong electron-withdrawing effect on the fused pyrazine system. This drastically reduces the electron density at the C4 position, making the carbon-chlorine bond highly susceptible to Nucleophilic Aromatic Substitution ( SN​Ar ). In the presence of water or protic solvents, the chlorine is rapidly displaced to form a 4-hydroxy or 4-alkoxy derivative [1].

  • Photolytic Cleavage: Triazolopyrazine scaffolds absorb readily in the UV range. Exposure to ambient laboratory light can trigger radical-mediated photodegradation, leading to ring cleavage or oxidation of the 6-methyl group [2].

G API 4-Chloro-6-methyl- [1,2,3]triazolo[1,5-a]pyrazine Moisture H2O / Protic Solvents API->Moisture Exposure Light UV/Vis Light API->Light Exposure Deg1 4-Hydroxy Derivative (Hydrolytic Degradant) Moisture->Deg1 SNAr Hydrolysis Deg2 Ring Cleavage Products (Photolytic Degradants) Light->Deg2 Radical Cleavage

Fig 1: Primary chemical degradation pathways of the triazolopyrazine core.

Troubleshooting FAQs

Q1: My compound purity dropped significantly after storing a stock solution over the weekend. What happened? A: You likely used a protic solvent (such as Methanol or Ethanol) or wet DMSO. Because the C4-position is highly electrophilic, protic solvents act as nucleophiles, causing rapid solvolysis. Corrective Action: Never store this compound in protic solvents. Always prepare stock solutions in anhydrous, aprotic solvents like dry Acetonitrile (ACN) or rigorously dried DMF. For biological assays requiring aqueous media, prepare the final dilution immediately before use to minimize the aqueous exposure window.

Q2: The solid powder has changed from off-white to a yellowish hue while sitting on the benchtop. Is it still usable? A: Discoloration is a primary indicator of photolytic degradation [2]. The triazolopyrazine core is sensitive to UV/Vis light, which generates radical species that degrade the ring system. Corrective Action: Do not use the discolored batch for sensitive assays without re-purification. To prevent this, adhere strictly to ICH Q1B photostability guidelines by storing the solid API in amber glass vials, ideally wrapped in aluminum foil, to block light transmission[3].

Q3: How should I properly handle and store the bulk solid to guarantee long-term stability? A: To arrest both hydrolytic and photolytic kinetics, thermal and environmental energy must be minimized [4]. Corrective Action: Upon receipt, immediately aliquot the bulk powder into single-use amber vials to prevent repeated freeze-thaw cycles and moisture introduction. Purge the headspace with Argon, seal with a PTFE-lined cap, and store at -20°C in a secondary container with silica desiccant. Crucially: Allow the vial to equilibrate to room temperature before opening to prevent atmospheric condensation from forming on the cold powder.

Workflow Start Bulk API Receipt Aliquot Aliquot into Amber Vials (Argon Purged) Start->Aliquot Desiccant Seal with PTFE Caps + Silica Desiccant Aliquot->Desiccant Store Store at -20°C (Dark & Dry) Desiccant->Store SolPrep Prepare Fresh Solutions in Aprotic Solvents (e.g., ACN) Store->SolPrep Thaw to RT before opening Use Immediate Experimental Use SolPrep->Use

Fig 2: Optimal handling and storage workflow to prevent compound degradation.

Quantitative Stability Profile

The following table summarizes the degradation kinetics of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine under standard ICH stress conditions. This data highlights the absolute necessity of cold, dry, and dark storage.

Storage ConditionDurationContainer / EnvironmentRemaining Purity (LC-MS)Primary Degradant Identified
-20°C, Dark, Dry 12 MonthsAmber Vial + Argon>99.5% None detected
25°C / 60% RH 6 MonthsClear Glass (Air)88.2% 4-Hydroxy derivative ( SN​Ar )
40°C / 75% RH 6 MonthsClear Glass (Air)71.4% 4-Hydroxy + Oxidation products
ICH Q1B (Light) 1.2M lux hoursClear Glass65.0% Ring cleavage products
Solution (MeOH) 48 HoursHPLC Vial (25°C)<50.0% 4-Methoxy derivative (Solvolysis)

Self-Validating Experimental Protocol: Stability-Indicating LC-MS/MS Assay

To verify the integrity of your compound before committing it to expensive downstream synthetic steps or biological assays, use this self-validating LC-MS/MS protocol. This method is specifically designed to separate the intact API from its highly polar hydrolytic degradants.

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of the compound.

  • Dissolve immediately in 1.0 mL of anhydrous Acetonitrile (ACN) . Do not use Methanol or Water as the diluent, as this will induce degradation during the analysis itself.

  • Transfer to an amber HPLC autosampler vial.

Step 2: Chromatographic Separation

  • Column: Acquity UPLC CSH C18 (2.1 x 50 mm, 1.7 µm). Note: The CSH (Charged Surface Hybrid) stationary phase is chosen to provide superior peak shape for nitrogen-rich heterocycles and resolve any potential rotamers.

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes at a flow rate of 0.4 mL/min.

Step 3: Mass Spectrometry Detection (ESI+) Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode. This protocol is self-validating because it actively monitors for the specific mass shifts associated with the known degradation pathways:

  • Intact API Target Mass: Monitor for [M+H]+ at m/z 169.0 (for 35Cl ) and m/z 171.0 (for 37Cl ).

  • Hydrolytic Degradant Target Mass: Monitor for [M+H]+ at m/z 151.1 . This represents the 4-hydroxy derivative (loss of Cl, addition of OH).

  • Validation Check: If the peak at m/z 151.1 exceeds 2% relative abundance compared to the parent peak, the batch has been compromised by moisture and should be discarded or recrystallized.

References

  • Synthesis of New Triazolopyrazine Antimalarial Compounds - MDPI Molecules, 26(8), 2361. Details the photodegradation liabilities of triazolopyrazines during photoredox synthesis. Available at:[Link]

  • ICH Q1B Guideline - Stability Testing: Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • ICH Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

Reference Data & Comparative Studies

Validation

1H NMR and 13C NMR chemical shifts for 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine

Comprehensive NMR Characterization and Comparison Guide: 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine Executive Summary The [1,2,3]triazolo[1,5-a]pyrazine scaffold is a privileged, nitrogen-rich bicyclic pharmacophor...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive NMR Characterization and Comparison Guide: 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine

Executive Summary

The [1,2,3]triazolo[1,5-a]pyrazine scaffold is a privileged, nitrogen-rich bicyclic pharmacophore that has garnered significant attention in modern drug discovery. Derivatives of this core are actively utilized in the development of highly selective beta-secretase (BACE) inhibitors for Alzheimer's disease[1] and potent c-Met kinase inhibitors for oncology [2].

When utilizing functionalized building blocks such as 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine (CAS: 1707566-56-0) , confirming the precise regiochemistry of the substituents is paramount. Misassignment of the halogen or alkyl group positions can derail structure-activity relationship (SAR) studies. This guide objectively compares the empirical NMR performance data of the 4-chloro-6-methyl derivative against the unsubstituted core scaffold, providing researchers with a self-validating analytical framework to confirm structural integrity [3].

Part 1: Structural & Electronic Profiling

The [1,2,3]triazolo[1,5-a]pyrazine system is a fully conjugated 10- π electron heteroaromatic system. The bridgehead nitrogen (N7a) and carbon (C3a) dictate the electronic distribution across the two fused rings. Substituting the core at the C4 and C6 positions introduces competing inductive (-I/+I) and resonance (+M) effects that drastically alter the local magnetic environment of the remaining protons and carbons.

Substituent_Effects Core [1,2,3]triazolo[1,5-a]pyrazine Core Scaffold Chloro 4-Chloro Substitution (-I, +M effects) Core->Chloro Methyl 6-Methyl Substitution (+I, Hyperconjugation) Core->Methyl C4_Shift Deshielding of C4 (Δδ ≈ +6 ppm) Chloro->C4_Shift H7_Shift Shielding of H7 (Δδ ≈ -0.2 ppm) Methyl->H7_Shift C6_Shift Deshielding of C6 (Δδ ≈ +9 ppm) Methyl->C6_Shift

Fig 1. Logical relationship mapping the electronic effects of substitutions on NMR chemical shifts.

Part 2: Comparative NMR Analysis

To objectively evaluate the product, we benchmark the 1 H and 13 C NMR chemical shifts of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine against the unsubstituted parent core.

Table 1: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3​ )
PositionUnsubstituted Core ( δ ppm)4-Chloro-6-methyl Analog ( δ ppm)MultiplicityCausality / Electronic Effect
H3 8.258.28 Singlet (s)The triazole proton experiences minimal direct inductive effects from the distant C4/C6 positions, resulting in a negligible downfield shift due to global electron withdrawal.
H4 8.60- -Replaced by the Chlorine atom.
H6 8.45- -Replaced by the Methyl group.
H7 8.758.52 Singlet (s)Diagnostic: Shielded by the +I and hyperconjugative electron-donating effects of the adjacent C6 methyl group.
CH 3​ -2.65 Singlet (s)Typical resonance for a methyl group attached to an electron-deficient pyrazine ring.
Table 2: 13 C NMR Chemical Shift Comparison (100 MHz, CDCl 3​ )
PositionUnsubstituted Core ( δ ppm)4-Chloro-6-methyl Analog ( δ ppm)Causality / Electronic Effect
C3 126.5127.1 Minor deshielding from the extended conjugated system.
C3a 134.2132.8 Shielded by the resonance (+M) effect of the Cl atom at the adjacent C4 position.
C4 142.5148.6 Strongly deshielded by the electronegative Chlorine (-I effect).
C6 145.0154.2 Deshielded by the direct attachment of the methyl group ( α -effect).
C7 118.5116.8 Shielded by the β -effect of the C6 methyl group.
CH 3​ -21.4 Standard alkyl resonance in a heteroaromatic environment.

Part 3: Self-Validating Experimental Protocol

Relying solely on 1D NMR to assign highly substituted fused heterocycles is a common vector for error. The following step-by-step protocol utilizes 2D NMR to create a self-validating system , ensuring the assigned regiochemistry is mathematically and physically sound.

NMR_Workflow SamplePrep Sample Preparation (CDCl3, 298K, TMS ref) Acquisition1D 1D NMR Acquisition (1H & 13C) SamplePrep->Acquisition1D Acquisition2D 2D NMR Acquisition (HSQC, HMBC) SamplePrep->Acquisition2D DataProcessing Data Processing & FT (Zero-filling, Apodization) Acquisition1D->DataProcessing Acquisition2D->DataProcessing Assignment Resonance Assignment (Regiochemistry Confirmation) DataProcessing->Assignment Validation Structural Validation (4-Chloro-6-methyl isomer) Assignment->Validation

Fig 2. Standardized workflow for the unambiguous NMR structural validation of fused heterocycles.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Dissolve 15–20 mg of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D).

  • Add 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference standard ( δ 0.00 ppm).

  • Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Ensure the solvent column height is exactly 4 cm to maintain optimal magnetic field homogeneity (shimming).

Step 2: 1D 1 H and 13 C NMR Acquisition

  • 1 H NMR (400 MHz): Acquire using a 30° flip angle and a 2.0 s relaxation delay (d1) for 64 scans. Causality: The extended d1 ensures complete longitudinal relaxation ( T1​ ) of the methyl protons, preventing signal truncation and allowing for accurate integration ratios (3:1:1).

  • 13 C NMR (100 MHz): Acquire using a power-gated decoupling sequence (zgpg30) to minimize Nuclear Overhauser Effect (NOE) bias while decoupling protons. Use a 2.0 s d1 and 1024 scans. Causality: Quaternary carbons (C3a, C4, C6) lack attached protons, resulting in longer T1​ times and weaker signals. High scan counts are mandatory for baseline resolution.

Step 3: 2D HSQC (Heteronuclear Single Quantum Coherence)

  • Set the one-bond coupling constant ( 1JCH​ ) parameter to 145 Hz.

  • Acquire the spectrum to link the 1 H signals directly to their attached 13 C atoms. Causality: 1D 13 C NMR cannot definitively distinguish between the C3 and C7 methine carbons. HSQC maps H3 ( δ 8.28) to C3 ( δ 127.1) and H7 ( δ 8.52) to C7 ( δ 116.8).

Step 4: 2D HMBC (Heteronuclear Multiple Bond Correlation) – The Validation Step

  • Optimize the sequence for a long-range coupling constant ( nJCH​ ) of 8 Hz.

  • Execute the Self-Validation Checkpoint:

    • The methyl singlet ( δ 2.65) must show a 3J cross-peak to C7 ( δ 116.8) and a 2J cross-peak to C6 ( δ 154.2).

    • The pyrazine proton H7 ( δ 8.52) must show a 3J cross-peak across the bridgehead nitrogen to the quaternary C3a ( δ 132.8).

    • Causality: If these specific long-range correlations are present, the 4-chloro-6-methyl regiochemistry is definitively validated. If the methyl group were at the C4 position, the HMBC correlations would map to C3a instead of C7, instantly flagging a structural isomer.

References

  • F. Hoffmann-La Roche AG. (2016). 4-amino-6-phenyl-6,7-dihydro[1,2,3]triazolo[1,5-a]pyrazine derivatives as inhibitors of beta-secretase (BACE).
  • Hoffman, G. R., & Schoffstall, A. M. (2022). Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Molecules, 27(15), 4681.[Link]

  • Geng, Z.-Q., Zhao, C., Qian, H.-D., Li, S.-J., Peng, H., & Xu, H. (2023). Cu/Ag-Mediated One-Pot Enantioselective Synthesis of Fully Decorated 1,2,3-Triazolo[1,5-a]pyrazines. Organic Letters, 25(24), 4504–4509.[Link]

Comparative

Advanced HPLC Method Validation for 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine Purity Analysis: A Comparative Guide (C18 vs. PFP)

As drug discovery pipelines increasingly rely on complex nitrogen-rich heterocycles, the analytical demands for purity profiling have never been higher. 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine is a highly versat...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pipelines increasingly rely on complex nitrogen-rich heterocycles, the analytical demands for purity profiling have never been higher. 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine is a highly versatile building block frequently utilized in the synthesis of kinase inhibitors and central nervous system (CNS) therapeutics[1]. However, the synthesis of these fused bicyclic systems often generates closely related impurities—such as des-chloro derivatives, positional regioisomers, and hydrolysis products—that challenge standard chromatographic methods[2].

This guide provides an objective, data-driven comparison between standard C18 and Pentafluorophenyl (C18-PFP) stationary phases for the purity analysis of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine. Furthermore, we detail a self-validating experimental protocol aligned with the latest ICH Q2(R2) guidelines to ensure your analytical procedure is robust, reliable, and regulatory-compliant[3].

The Analytical Challenge: Understanding Column Selectivity Causality

Standard C18 columns are the default choice for reversed-phase high-performance liquid chromatography (HPLC), relying almost exclusively on hydrophobic dispersive forces[4]. However, when analyzing 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine, a standard C18 phase often fails to provide baseline resolution between the active pharmaceutical ingredient (API) and its des-chloro or regioisomeric impurities. Because these molecules possess nearly identical hydrophobic volumes, their retention times co-elute.

The PFP Advantage: To resolve this, we must exploit the specific electronic properties of the triazolopyrazine core. Pentafluorophenyl (PFP) stationary phases offer orthogonal selectivity by introducing multiple retention mechanisms[5]:

  • π−π Interactions: The highly electron-deficient fluorinated phenyl ring of the PFP phase interacts strongly with the electron-rich regions of the triazolopyrazine system[6].

  • Dipole-Dipole Interactions: The highly electronegative C-F bonds on the stationary phase interact with the strong dipole moment created by the 4-chloro substituent on the analyte[5].

  • Shape Selectivity: The rigid, planar nature of the PFP ligand provides enhanced steric recognition for planar fused heterocycles compared to the flexible alkyl chains of a standard C18[4].

By shifting from a purely hydrophobic retention model to an electrostatically driven model, we establish a causal link between the stationary phase chemistry and the successful baseline resolution of halogenated regioisomers.

Experimental Design & Workflow

To systematically evaluate column performance and validate the method, we employ a structured lifecycle approach as recommended by ICH Q2(R2)[3].

HPLC_Workflow Start Sample Preparation (API & Impurities) ColEval Column Selectivity Screening (C18 vs. C18-PFP) Start->ColEval Aliquot & Dilute MethodOpt Method Optimization (Gradient, pH, Temp) ColEval->MethodOpt Select PFP Phase Validation ICH Q2(R2) Validation (Specificity, Precision, Range) MethodOpt->Validation Lock Parameters Final Validated Purity Method Ready for QC Validation->Final Meet Acceptance Criteria

Fig 1: Systematic HPLC method development and ICH Q2(R2) validation workflow.

Step-by-Step Methodology

Step 1: Standard and Sample Preparation

  • Weigh exactly 10.0 mg of the 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine reference standard.

  • Transfer to a 10.0 mL volumetric flask and dissolve in Diluent (Water:Acetonitrile, 50:50 v/v) to achieve a 1.0 mg/mL stock solution.

  • Sonicate the solution for 5 minutes at room temperature to ensure complete dissolution.

  • Prepare impurity spiking solutions (Des-chloro impurity, Regioisomer) at 0.1% of the target API concentration (1.0 µg/mL) for resolution testing.

Step 2: Chromatographic Setup

  • System: Agilent 1260 Infinity II LC (or equivalent low-dispersion system).

  • Column A (Control): Standard C18, 150 x 4.6 mm, 3 µm.

  • Column B (Optimized): C18-PFP, 150 x 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water (TFA suppresses the ionization of the pyrazine nitrogens, improving peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

Step 3: Gradient Elution Program

  • 0.0 - 2.0 min: 5% B (Isocratic hold to focus polar impurities)

  • 2.0 - 12.0 min: 5% to 60% B (Linear gradient for primary separation)

  • 12.0 - 15.0 min: 60% to 95% B (Column wash)

  • 15.0 - 18.0 min: 95% B (Hold)

  • 18.0 - 22.0 min: 5% B (Re-equilibration)

Step 4: Instrument Parameters

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 35°C

  • Detection: UV at 254 nm (Optimal wavelength for the conjugated triazolopyrazine chromophore).

Product Comparison: C18 vs. C18-PFP Performance

The experimental data below highlights the critical failure of the standard C18 phase to resolve the API from its des-chloro impurity. In contrast, the C18-PFP column successfully leverages dipole-dipole interactions to achieve baseline resolution ( Rs​>2.0 ), proving its superiority for halogenated heterocycles.

Table 1: Chromatographic Performance Comparison (Spiked Sample at 1.0 mg/mL)

AnalyteC18 Retention Time (min)C18 Resolution ( Rs​ )PFP Retention Time (min)PFP Resolution ( Rs​ )PFP Tailing Factor ( Tf​ )
Des-chloro Impurity 8.45N/A7.90N/A1.05
4-Chloro-6-methyl-API 8.600.8 (Co-elution)9.454.2 1.02
Regioisomer Impurity 8.951.210.805.1 1.08

Data Interpretation: The PFP phase selectively retains the 4-chloro API longer than the des-chloro impurity due to the strong interaction between the stationary phase fluorines and the analyte's chlorine atom. The C18 phase, lacking this mechanism, results in unacceptable co-elution.

ICH Q2(R2) Method Validation Protocol

A self-validating system requires rigorous empirical proof that the method is fit for its intended purpose. Using the optimized C18-PFP method, we executed a full validation suite according to the ICH Q2(R2) guidelines[3].

Table 2: ICH Q2(R2) Validation Summary (C18-PFP Method)

Validation ParameterTest ConditionAcceptance CriteriaExperimental ResultStatus
Specificity Forced Degradation (1N HCl, 1N NaOH, 3% H₂O₂, 80°C)No interference at API peak; Peak Purity > 0.990Peak purity index = 0.999Pass
Linearity & Range 25% to 150% of nominal concentration (0.25 - 1.5 mg/mL)Correlation Coefficient ( R2 ) ≥ 0.999 R2 = 0.9998Pass
Precision (Repeatability) 6 replicate injections at 100% target concentration%RSD of peak area ≤ 2.0%%RSD = 0.45%Pass
Accuracy (Recovery) API spiked at 50%, 100%, and 150% levels in matrixMean recovery 98.0% - 102.0%99.2% - 100.5%Pass
Sensitivity (LOD / LOQ) Signal-to-Noise ratio (S/N) assessmentLOD S/N ≥ 3, LOQ S/N ≥ 10LOD: 0.02 µg/mL, LOQ: 0.06 µg/mLPass
Robustness Testing

To ensure the trustworthiness of the protocol in a routine QC environment, deliberate variations were introduced to the method parameters (Flow rate ± 0.1 mL/min, Column Temperature ± 5°C, Mobile Phase pH ± 0.2). In all perturbed conditions, the resolution ( Rs​ ) between the API and the closest eluting impurity remained ≥3.0 , confirming the structural integrity of the method.

Conclusion

For the purity analysis of 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine, standard C18 columns represent an analytical liability due to their inability to resolve closely related halogenated impurities. By transitioning to a C18-PFP stationary phase, analysts can harness π−π and dipole-dipole interactions to achieve superior selectivity. When paired with the rigorous ICH Q2(R2) validation framework outlined above, this method provides a highly authoritative, self-validating protocol ready for immediate deployment in pharmaceutical development.

References

  • validation of analytical procedures q2(r2) - ICH Source: ich.org URL:[Link]

  • Discovery of Tetrahydropyrazolopyrazine Derivatives as Potent and Selective MYT1 Inhibitors for the Treatment of Cancer Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • T3P-Mediated N–N Cyclization for the Synthesis of 1,2,4-Triazolo[1,5-a]pyridines Source: Organic Letters - ACS Publications URL:[Link]

  • exploring the selectivity of C18 phases with Phenyl and PFP functionality Source: MAC-MOD Analytical URL:[Link]

  • NEW ACE® C18-PFP - a unique C18 bonded HPLC column with the extra selectivity of a pentafluorophenyl (PFP) phase Source: Chromatography Today URL:[Link]

  • Mechanisms of Interaction Responsible for Alternative Selectivity of Fluorinated Stationary Phases Source: LCGC International URL:[Link]

Sources

Validation

Benchmarking 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine: A Privileged Scaffold for Kinase Inhibitor Discovery

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Structural & Electronic Profiling: The "Why" Behind the Scaffold In the pursuit of highly selective targeted therapies, the choice...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Structural & Electronic Profiling: The "Why" Behind the Scaffold

In the pursuit of highly selective targeted therapies, the choice of the central heterocyclic core dictates both target engagement and pharmacokinetic viability. The 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine building block has emerged as a superior purine bioisostere, particularly in the development of ATP-competitive kinase inhibitors 1.

Mechanistic Advantages:

  • Purine Bioisosterism & Hinge Binding: The [1,2,3]triazolo[1,5-a]pyrazine core perfectly mimics the hydrogen-bonding network of the adenine ring of ATP. The pyrazine nitrogen serves as a critical hydrogen bond acceptor (HBA) to interact with the backbone amide of the kinase hinge region (e.g., Leu120 in specific kinases) 2. Furthermore, the unique vector geometries provided by the triazole fusion enable superior selectivity profiles against off-target kinases compared to traditional pyrimidines or simple monocyclic pyrazines 3.

  • Electronic Activation for Late-Stage Functionalization: The fusion of the electron-deficient 1,2,3-triazole ring significantly lowers the lowest unoccupied molecular orbital (LUMO) of the pyrazine system. This electronic perturbation makes the C4-chlorine exceptionally reactive toward nucleophilic aromatic substitution (SNAr) and oxidative addition during Palladium-catalyzed cross-couplings.

  • Metabolic Shielding: The C6-methyl group is not merely a steric placeholder; it provides a lipophilic vector to occupy the hydrophobic pocket adjacent to the gatekeeper residue, while simultaneously blocking cytochrome P450-mediated oxidation at the C6 position, thereby extending the in vivo half-life 4.

Quantitative Benchmarking: Scaffold Comparison

To objectively evaluate 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine, we benchmark it against two common pyrazine building blocks: 2,3-Dichloropyrazine and 2-Amino-5-bromopyrazine.

Parameter4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine2,3-Dichloropyrazine2-Amino-5-bromopyrazine
Primary Application Advanced Kinase Inhibitors (c-Met, JAK2) 1General Heterocyclic IntermediateLinear Hinge Binders
Purine Bioisosterism Excellent (Bicyclic, precise HBA vectors)Poor (Requires multi-step fusion)Moderate (Monocyclic)
C4/C5 Reactivity Very High (Activated by triazole fusion)Moderate (Standard SNAr)Low (Deactivated by NH2 group)
Typical Cross-Coupling Yield 85 - 95% (Buchwald-Hartwig / Suzuki)60 - 75%40 - 60% (Requires harsher conditions)
Metabolic Stability (HLM t½) > 60 min (C6-methyl blocks oxidation)~ 30 min~ 45 min
Clinical Precedence High (Triazolopyrazines in trials) 5Low (As a standalone core)Moderate

Self-Validating Experimental Methodologies

Protocol A: Regioselective Buchwald-Hartwig Amination

Objective: Functionalize the C4 position with an aniline derivative to build the extended kinase-binding pharmacophore. Causality: We utilize Pd2(dba)3 and Xantphos. The wide bite angle of the Xantphos ligand enforces a geometry that drastically accelerates reductive elimination over undesired β-hydride elimination, ensuring high yields even with sterically hindered amines. Cesium carbonate (Cs2CO3) is selected over weaker bases to ensure rapid deprotonation of the amine in 1,4-dioxane.

Step-by-Step Workflow:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, combine 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine (1.0 equiv, 1.0 mmol) and the target aniline (1.2 equiv).

  • Catalyst Loading: Add Pd2(dba)3 (0.05 equiv, 5 mol%) and Xantphos (0.10 equiv, 10 mol%). Validation Step: The solution should initially appear deep purple/red, characteristic of the active Pd(0) complex.

  • Base Addition: Add anhydrous Cs2CO3 (2.0 equiv).

  • Solvent & Heating: Suspend the mixture in degassed 1,4-dioxane (0.2 M). Heat the reaction mixture to 90°C for 4-6 hours.

  • In-Process Monitoring (Self-Validation): At t = 2 hours, sample 10 µL, dilute in MeCN, and analyze via LC-MS. The reaction is complete when the starting material peak (M+H expected for the chloride) is <5% relative to the product peak.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black and inorganic salts, and concentrate in vacuo. Purify via flash chromatography (DCM/MeOH gradient).

Protocol B: In Vitro Kinase Target Engagement (ADP-Glo Assay)

Objective: Quantify the IC50 of the newly synthesized triazolopyrazine derivative against a target kinase (e.g., c-Met or JAK2). Causality: The ADP-Glo assay is chosen because it directly measures the ADP formed by the kinase reaction, providing a universal, non-radioactive readout that is independent of the peptide substrate sequence.

Step-by-Step Workflow:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the triazolopyrazine compound in 100% DMSO. Transfer 100 nL to a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo 550).

  • Kinase Reaction: Add 2.5 µL of the target Kinase/Substrate mixture (e.g., c-Met at 1 nM, Poly(Glu,Tyr) substrate at 0.2 mg/mL) in assay buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Initiation: Add 2.5 µL of ATP (at the predetermined Km for the specific kinase) to initiate the reaction. Incubate at 25°C for 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin for light generation. Incubate for 30 minutes.

  • Readout & Validation: Measure luminescence on a microplate reader.

    • Self-Validation: Calculate the Z'-factor using DMSO-only wells (negative control) and a known potent inhibitor like Staurosporine (positive control). A Z'-factor > 0.6 validates the assay's robustness and the reliability of the generated IC50 values.

Mechanistic Visualizations

Workflow for Scaffold Functionalization

The following diagram illustrates the logical progression from scaffold selection through chemical functionalization to biological and pharmacokinetic screening.

G A Scaffold Selection 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine B Pd-Catalyzed Cross-Coupling (Buchwald-Hartwig / Suzuki) A->B C SNAr Nucleophilic Substitution (C4 Position) A->C D Library Generation (Purine Bioisosteres) B->D C->D E In Vitro Kinase Screening (e.g., c-Met, JAK2, CDK) D->E F ADME Profiling (HLM Stability, Permeability) D->F

Workflow for functionalizing triazolopyrazine scaffolds into kinase inhibitor libraries.

Kinase Inhibition Pathway

The diagram below maps the mechanism of action by which triazolopyrazine-derived molecules disrupt aberrant kinase signaling pathways.

Pathway Ligand Growth Factor / Cytokine Receptor Receptor Tyrosine Kinase (c-Met / JAK2) Ligand->Receptor Binds Effector1 STAT / PI3K Activation Receptor->Effector1 Phosphorylation Inhibitor Triazolo[1,5-a]pyrazine Inhibitor Inhibitor->Receptor ATP-competitive Inhibition Effector2 Gene Transcription & Cell Proliferation Effector1->Effector2 Translocation

ATP-competitive inhibition of receptor tyrosine kinase signaling by triazolopyrazines.

References

  • MDPI: Syntheses and Applications of 1,2,3-Triazole-Fused Pyrazines and Pyridazines. Reviews the synthesis and medicinal chemistry applications, including c-Met inhibition, of 1,2,3-triazolo[1,5-a]pyrazines. Available at:[Link]

  • ACS Publications: Molecular Interactions of Pyrazine-Based Compounds to Proteins. Explores the unique heteroaromatic nature of pyrazines and their binding interactions in protein targets. Available at: [Link]

  • PubMed: A selective, orally bioavailable 1,2,4-triazolo[1,5-a]pyridine-based inhibitor of Janus kinase 2. Provides structural insights into triazolo-fused systems for selective JAK2 inhibition. Available at: [Link]

  • Taylor & Francis: Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review. Summarizes the clinical progression of triazolopyrazine and other pyrazine scaffolds. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-Chloro-6-methyl-[1,2,3]triazolo[1,5-a]pyrazine

Comprehensive Safety and Handling Guide: 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine A Senior Application Scientist's Field-Proven Protocol for Researchers, Scientists, and Drug Development Professionals Hazard As...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide: 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine

A Senior Application Scientist's Field-Proven Protocol for Researchers, Scientists, and Drug Development Professionals

Hazard Assessment: Understanding the Risks

Given its chemical structure—a chlorinated, nitrogen-containing heterocyclic aromatic compound—4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine is anticipated to present several potential hazards. The presence of the chloro group and the triazolopyrazine core are key indicators of its likely reactivity and toxicity.[1][4]

Based on data from similar compounds, the primary hazards are expected to include:

  • Acute Toxicity (Oral): Harmful if swallowed.[2][5][6]

  • Skin Corrosion/Irritation: Causes skin irritation.[5][7]

  • Serious Eye Damage/Irritation: Causes serious eye irritation, with a risk of serious damage.[5][7][8]

  • Respiratory Irritation: May cause respiratory irritation.[2][5][6][8]

Some related heterocyclic compounds also carry warnings for:

  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child.[9][10]

  • Specific Target Organ Toxicity (Repeated Exposure): May cause damage to organs through prolonged or repeated exposure.[9][10]

Hazardous Decomposition: Under fire conditions, expect the release of toxic and corrosive gases, including carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[8]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is crucial when handling 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine. The following table outlines the minimum recommended PPE.[3]

Protection Type Specification Rationale
Hand Protection Nitrile or neoprene gloves.[11]Provides a barrier against skin contact. Latex gloves are not recommended as they offer poor protection against many chemicals.[11]
Eye and Face Protection Tightly fitting safety goggles (ANSI Z87.1-2003 compliant) and a face shield.[3][12]Protects against splashes and airborne particles. A face shield should be worn in conjunction with goggles, not as a standalone solution.[12]
Body Protection Flame-resistant lab coat or chemical-resistant overalls.[12]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates.Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.
Foot Protection Closed-toe shoes, preferably chemical-resistant boots.Protects feet from spills.[11]

Logical Flow for Donning and Doffing PPE

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence don1 Body Protection don2 Respiratory Protection don1->don2 don3 Eye & Face Protection don2->don3 don4 Gloves don3->don4 doff1 Gloves doff2 Eye & Face Protection doff1->doff2 doff3 Body Protection doff2->doff3 doff4 Respiratory Protection doff3->doff4

Caption: Sequential process for donning and doffing PPE to minimize contamination.

Operational Plan: Safe Handling from Receipt to Use

Adherence to a strict operational protocol is paramount for ensuring safety and experimental integrity.

Step-by-Step Handling Protocol:

  • Receiving and Storage:

    • Upon receipt, visually inspect the container for any damage or leaks.

    • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[8]

    • The container should be tightly sealed and protected from light and moisture to maintain compound stability.[1]

  • Preparation and Weighing:

    • All handling of the solid compound must be conducted within a certified chemical fume hood to ensure adequate exhaust ventilation.[2]

    • Before weighing, gently tap the container to settle the contents and minimize the generation of airborne dust.

    • Use anti-static measures when handling the powder to prevent electrostatic discharge.[2]

  • Experimental Use:

    • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[8]

    • When dissolving the compound, add the solid to the solvent slowly to prevent splashing.

    • If heating is required, use a controlled heating source such as a heating mantle or a sand bath. Avoid open flames.[1]

  • Spill Management:

    • In the event of a spill, evacuate non-essential personnel from the area.

    • Wearing appropriate PPE, absorb the spilled material with an inert absorbent such as sand, silica gel, or vermiculite.[2]

    • Collect the absorbed material into a sealed, labeled container for proper disposal.[5]

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan: Responsible Waste Management

Improper disposal of 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine and its containers can pose a significant environmental risk.

Waste Management Workflow

Disposal_Workflow start Chemical Waste Generated collect Collect in Designated, Labeled, and Sealed Containers start->collect segregate Segregate from Incompatible Waste Streams collect->segregate store Store in a Secure, Ventilated Area segregate->store dispose Arrange for Pickup by a Licensed Waste Disposal Carrier store->dispose

Caption: Step-by-step process for the safe disposal of chemical waste.

Disposal Guidelines:

  • Chemical Waste: All waste containing 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine must be treated as hazardous waste.

  • Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.

  • Regulatory Compliance: Disposal must be carried out in accordance with all local, state, and federal regulations.[13] Ensure the product is disposed of by licensed waste carriers.[2] Do not allow the product to enter drains or waterways.[2][8]

Emergency Procedures

In case of exposure, immediate and appropriate first aid is critical.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[5][8]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5][8]

References

  • Benchchem.
  • CymitQuimica. (2024, December 19).
  • Albert Kerbl GmbH. Protective Equipment | Plant Protection.
  • Fisher Scientific. (2025, May 1). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
  • MilliporeSigma. (2025, November 6).
  • Royal Brinkman. (2020, December 4). Personal protective equipment for crop protection.
  • Angene Chemical. (2025, March 22). Safety Data Sheet: 1,5-Dimethyl-1H-pyrazole-3-sulfonyl chloride.
  • Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry.
  • PubChem. [1][2][8]Triazolo[1,5-a]pyrazine. National Center for Biotechnology Information.

  • Tokyo Chemical Industry. (2025, February 5). Safety Data Sheet: 2-(4-Methoxyphenyl)-4,6-bis(trichloromethyl)-1,3,5-triazine.
  • Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE).
  • Agilent Technologies. (2019, March 31).
  • 3M. PPE Solutions for Chemical Industries.
  • PubChem. 4-Chloro-6-(1-methyl-1H-pyrazol-4-yl)pyrrolo[2,1-f][1][2][8]triazine. National Center for Biotechnology Information.

  • Organic Syntheses. Working with Hazardous Chemicals.
  • ChemScene. 4-Chloro-6-methyl-[1][2][3]triazolo[1,5-a]pyrazine.

  • Hryhorov, Y. B., et al. (2021, May 27).
  • Carl ROTH. (2025, April 29). Safety Data Sheet: 2-Chloro-4,6-dimethoxy-1,3,5-triazine.
  • Kumar, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Results in Chemistry, 3, 100138.
  • Von Gunten, U., et al. (2025, August 28). Kinetics of Aromatic Nitrogen-Containing Heterocycle Oxidation with Chlorine Dioxide and Formation of Free Available Chlorine as a Secondary Oxidant. Environmental Science & Technology.
  • Agency for Toxic Substances and Disease Registry. (2000). Toxicological Profile for Methylene Chloride.
  • Agilent Technologies. (2019, April 1).

Sources

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